2,2-Dichloroethenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroethenyl butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. The molecular formula of this compound is C6H8Cl2O2, and it has a molecular weight of 185.048 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including 2,2-Dichloroethenyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
RCOCl+R’OH→RCOOR’+HCl
In this case, the acid chloride is 2,2-Dichloroethenyl chloride, and the alcohol is butanol.
Industrial Production Methods
Industrial production of esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common catalysts used in industrial settings include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroethenyl butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-Dichloroethanol.
Reduction: Butanol and 2,2-Dichloroethanol.
Transesterification: A different ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroethenyl butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dichloroethenyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzyme inhibition or as a precursor in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: Similar ester with a fruity aroma, used in flavorings and fragrances.
Methyl butanoate: Another ester with a pleasant smell, commonly used in the food industry.
Butyl acetate: Widely used as a solvent in the production of lacquers and paints.
Uniqueness
2,2-Dichloroethenyl butanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research contexts where its unique reactivity is advantageous .
Eigenschaften
CAS-Nummer |
36597-99-6 |
---|---|
Molekularformel |
C6H8Cl2O2 |
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
2,2-dichloroethenyl butanoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-3-6(9)10-4-5(7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
JGSRTMGWSULTHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.